4-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine

Description

Overview of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine

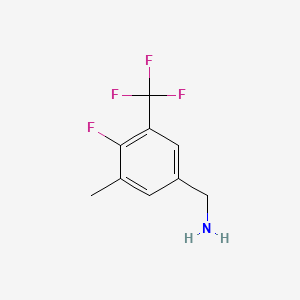

This compound is a highly substituted aromatic amine compound that belongs to the class of fluorinated benzylamine derivatives. The compound is characterized by its systematic name [4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]methanamine, which reflects its complex substitution pattern on the benzene ring. This molecule features three distinct fluorine-containing substituents: a single fluorine atom at the 4-position, a methyl group at the 3-position, and a trifluoromethyl group at the 5-position, all relative to the benzylamine functionality.

The compound's Chemical Abstracts Service registry number is 1373921-00-6, and it is catalogued under the molecular descriptor number MFCD22201070. The International Union of Pure and Applied Chemistry Key for this compound is URDNLWAWYZBLQA-UHFFFAOYSA-N, providing a unique identifier for computational and database searches. The compound exists as a liquid under ambient conditions and demonstrates air sensitivity, requiring careful handling and storage protocols.

Key molecular characteristics include a molecular weight of 207.172 grams per mole and a molecular formula of carbon nine hydrogen nine fluorine four nitrogen. The compound's structure can be represented by the Simplified Molecular-Input Line-Entry System notation CC1=C(C(=CC(=C1)CN)C(F)(F)F)F, which encodes the complete connectivity and stereochemistry of the molecule. The presence of multiple fluorine atoms significantly influences the compound's electronic properties, enhancing its lipophilicity and metabolic stability compared to non-fluorinated analogs.

Historical Context and Discovery

The development of this compound must be understood within the broader historical context of fluorinated organic compounds and their synthetic methodologies. Fluorinated benzylamine derivatives have emerged as crucial intermediates in pharmaceutical chemistry, particularly following advances in fluorination techniques during the late twentieth and early twenty-first centuries. The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules has been driven by the unique properties these substituents impart, including enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics.

The compound's commercial availability through multiple suppliers, including Fisher Scientific (formerly Alfa Aesar), Thermo Scientific, and other specialty chemical providers, indicates its established importance in research applications. The transition of this product from the Alfa Aesar portfolio to Thermo Scientific demonstrates the consolidation trends in the specialty chemicals industry while maintaining continuity in product availability. This commercial presence suggests that the compound has found sufficient utility in research and development to warrant continued production and distribution.

The development of efficient synthetic routes to trifluoromethyl-containing compounds has been facilitated by advances in difluoromethylation and trifluoromethylation chemistry. These methodological improvements have enabled the practical synthesis of complex fluorinated molecules like this compound on both laboratory and industrial scales. The compound represents part of a broader family of fluorinated aromatic amines that have been developed to explore structure-activity relationships in medicinal chemistry and materials science applications.

Significance in Modern Chemical Research

This compound occupies a significant position in contemporary chemical research due to its unique structural features and potential applications. The compound serves as a valuable building block for the synthesis of more complex molecules, particularly in pharmaceutical intermediate synthesis and materials chemistry. The presence of multiple fluorine-containing substituents provides researchers with opportunities to explore the effects of fluorination on molecular properties and biological activity.

The compound's structural complexity, featuring both electron-withdrawing fluorine substituents and an electron-donating methyl group, creates an interesting electronic environment that can influence reactivity patterns and molecular interactions. This electronic diversity makes the compound particularly valuable for structure-activity relationship studies, where researchers can investigate how specific substitution patterns affect desired properties. The trifluoromethyl group, in particular, has gained significant attention in medicinal chemistry due to its ability to enhance drug-like properties while maintaining synthetic accessibility.

Recent advances in late-stage difluoromethylation and trifluoromethylation methodologies have enhanced the strategic importance of compounds like this compound. These synthetic developments have enabled more efficient routes to fluorinated molecules, making previously challenging targets more accessible to researchers. The compound's availability from multiple commercial sources indicates sustained demand from the research community, reflecting its utility in ongoing synthetic and medicinal chemistry programs.

The compound also contributes to the broader understanding of fluorinated molecules in chemical space exploration. As pharmaceutical companies and research institutions continue to investigate fluorinated compounds for improved pharmacological properties, molecules like this compound provide important structural motifs for library construction and lead optimization efforts. The compound's multiple fluorine substituents offer researchers flexibility in designing analogs with varying degrees of fluorination and different substitution patterns.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound from multiple perspectives, focusing on its chemical properties, synthetic accessibility, and research applications. The primary objective is to consolidate current knowledge about this compound while identifying areas where further research may be beneficial. The review encompasses molecular characterization data, synthetic methodologies, and potential applications in various chemical disciplines.

The scope of this analysis includes detailed examination of the compound's physical and chemical properties, drawing from multiple commercial and academic sources to provide a comprehensive property profile. Particular attention is given to the unique electronic and steric effects imparted by the multiple fluorine substituents, as these characteristics largely determine the compound's utility in synthetic applications. The review also addresses the compound's position within the broader landscape of fluorinated organic molecules and its relationship to other benzylamine derivatives.

A key objective is to evaluate the compound's synthetic accessibility and the various methodologies available for its preparation. This includes examination of both direct synthetic routes and potential alternative approaches that might offer advantages in terms of efficiency, cost, or environmental impact. The review considers the compound's role as both a synthetic target and a building block for more complex molecular architectures.

The analysis also aims to identify current research trends and future directions related to this compound and related compounds. This includes assessment of emerging applications in pharmaceutical chemistry, materials science, and other areas where fluorinated molecules are gaining importance. By providing this comprehensive overview, the review serves as a resource for researchers working with fluorinated compounds and those interested in exploring the unique properties of multiply substituted benzylamine derivatives.

| Research Area | Relevance | Current Status |

|---|---|---|

| Pharmaceutical Intermediates | High | Active commercial availability |

| Materials Chemistry | Moderate | Emerging applications |

| Synthetic Methodology | High | Established synthetic routes |

| Structure-Activity Studies | High | Ongoing research interest |

| Process Chemistry | Moderate | Commercial production established |

Properties

IUPAC Name |

[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N/c1-5-2-6(4-14)3-7(8(5)10)9(11,12)13/h2-3H,4,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDNLWAWYZBLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301191302 | |

| Record name | Benzenemethanamine, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373921-00-6 | |

| Record name | Benzenemethanamine, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373921-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation and Electrophilic Methylation Route

This method involves the lithiation of a fluorinated trifluoromethylbenzene derivative followed by methylation and subsequent amination.

- Starting materials: A fluorinated trifluoromethylbenzene derivative (compound A) and methyl iodide.

-

- Compound A is dissolved in tetrahydrofuran (THF) under nitrogen atmosphere.

- The solution is cooled to -80°C.

- n-Butyllithium is added dropwise to generate the lithiated intermediate.

- After warming to 30°C, methyl iodide is added to introduce the methyl group at the 3-position.

- The reaction mixture is quenched with saturated ammonium chloride and extracted.

- The intermediate product (compound B) is isolated as a yellow oil with a yield of approximately 79.9% and purity of 96.3%.

-

- Compound B is reacted with tert-butyl carbamate, palladium catalyst (tridibenzylideneacetone dipalladium), a phosphine ligand (4,5-bis(diphenylphosphine)-9,9-dimethylxanthene), potassium carbonate, and dioxane under nitrogen.

- This step introduces the benzylamine moiety via palladium-catalyzed amination.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation & Methylation | n-BuLi, THF, -80°C to 30°C, methyl iodide | 79.9 | High purity intermediate |

| Amination | Pd catalyst, phosphine ligand, K2CO3, dioxane, N2 atmosphere | Not specified | Palladium-catalyzed amination |

Nitration, Reduction, and Amination Route

This classical approach uses nitration of fluorinated trifluoromethylbenzene, reduction of the nitro group to amine, and subsequent functionalization.

-

- 2-Bromo-5-fluoro-benzotrifluoride is nitrated using potassium nitrate and sulfuric acid at low temperature to yield 2-bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene.

-

- The nitro compound is reduced by catalytic hydrogenation over palladium on charcoal to produce 3-fluoro-5-trifluoromethylphenylamine.

-

- The phenylamine is reacted with the sodium salt of 4-methylimidazole to introduce the amine group.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Nitration | KNO3, H2SO4, low temperature | Nitro-substituted bromo-fluorobenzotrifluoride | Controlled low temperature |

| Reduction | Pd/C, H2, catalytic hydrogenation | Amino-substituted fluorobenzotrifluoride | Efficient nitro reduction |

| Amination | Sodium salt of 4-methylimidazole | Target benzylamine derivative | Nucleophilic substitution |

Multi-step Synthesis via Phenol and Ester Intermediates

This method involves the synthesis of phenol intermediates followed by alkylation and amination to yield the target compound or related analogues.

Synthesis of 4-fluoro-3-trifluoromethyl nitrobenzene:

- Nitration of adjacent fluorotrifluorotoluene with nitric acid in sulfuric acid at temperatures below 10°C.

-

- Reduction using hydrazine hydrate and iron(III) chloride catalyst.

-

- Diazotization of the aniline followed by hydrolysis to form 4-fluoro-3-trifluoromethylphenol.

-

- Reaction of phenol with 2-bromo-butyric acid ethyl ester in the presence of potassium hydroxide to form an ester intermediate.

-

- Reaction of the ester intermediate with benzylamine in toluene with sodium methylate catalyst to form the final benzylamine compound.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Nitration | HNO3, H2SO4, <10°C | Nitrobenzene derivative | Controlled temperature |

| Reduction | Hydrazine hydrate, FeCl3, 70-80°C | Aniline derivative | Catalytic reduction |

| Diazotization/Hydrolysis | NaNO2, urea, toluene/water reflux | Phenol derivative | Diazotization under cold |

| Alkylation | 2-bromo-butyric acid ethyl ester, KOH, reflux | Ester intermediate | Reflux in ethyl acetate |

| Amination | Benzylamine, sodium methylate, toluene, reflux | Benzylamine final product | Reflux for 10 hours |

Source: Chinese patent CN102766067A (2012)

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield/Notes |

|---|---|---|---|

| Lithiation and methylation | High selectivity, good purity intermediate | Requires low temperature and strong base | ~80% yield for methylation step |

| Nitration-reduction-aminaton route | Well-established, scalable | Multi-step, hazardous reagents (nitric acid, hydrazine) | Efficient reduction step |

| Phenol ester intermediate route | Versatile for further functionalization | More steps, requires careful control of diazotization | Final product isolated by crystallization |

Summary of Research Findings

- The lithiation followed by electrophilic methylation is a direct approach to introduce the methyl group at the 3-position on a fluorinated trifluoromethylbenzene ring, providing a high-purity intermediate for subsequent amination.

- Nitration followed by catalytic hydrogenation is a classical route to obtain aromatic amines but involves managing hazardous reagents and controlling reaction temperatures carefully.

- The phenol intermediate route allows for versatile functional group transformations but requires multiple purification and reaction steps.

- Palladium-catalyzed amination is a common theme in these syntheses, highlighting the importance of transition metal catalysis in forming the benzylamine functional group.

- Yields for individual steps range typically from 70% to 90%, with overall yields dependent on the number of steps and purification efficiency.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Product Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Lithiation & Methylation | n-BuLi, THF, methyl iodide | -80°C to 30°C | 15 hours | 79.9 | 96.3 | Nitrogen atmosphere required |

| Palladium-catalyzed amination | Pd catalyst, phosphine ligand, K2CO3, dioxane | Reflux, N2 atmosphere | Not specified | Not specified | Not specified | Key for benzylamine formation |

| Nitration | KNO3, H2SO4 | <10°C | 4 hours + 3h warming | Not specified | Not specified | Temperature critical |

| Reduction | Hydrazine hydrate, FeCl3, Pd/C catalyst | 70-80°C | 5 hours | Not specified | Not specified | Efficient nitro reduction |

| Diazotization and hydrolysis | NaNO2, urea, toluene/water reflux | 0-5°C, then reflux | 3 hours | Not specified | Not specified | Diazotization under cold |

| Alkylation | 2-bromo-butyric acid ethyl ester, KOH | Reflux | 10 hours | Not specified | Not specified | Ester intermediate formation |

| Amination | Benzylamine, sodium methylate, toluene | Reflux | 10 hours | Not specified | Not specified | Final amine formation |

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitro or nitrile derivatives.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Nitro or nitrile derivatives.

Reduction: Primary amines or alcohols.

Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

Anticancer Agents

The compound has been explored for its potential as an anticancer agent. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, which are crucial for therapeutic efficacy. For instance, the introduction of trifluoromethyl groups has been shown to enhance the potency of certain anticancer drugs by improving their interaction with biological targets while reducing unwanted side effects .

Neurological Disorders

Research indicates that compounds similar to 4-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine may play a role in treating neurological disorders. The fluorine substituents can influence the pharmacokinetics of drugs, potentially leading to better brain penetration and efficacy in targeting neurological pathways .

Antimicrobial Activity

Fluorinated benzylamines have been studied for their antimicrobial properties. The presence of electron-withdrawing fluorine atoms can enhance the lipophilicity of the compounds, facilitating membrane penetration and increasing antibacterial activity against various pathogens .

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, including nucleophilic substitutions and cross-coupling reactions, which are essential in synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Development of New Drug Candidates

The compound is often used as a precursor in the synthesis of new drug candidates, particularly those targeting specific biological pathways or mechanisms. The ability to modify its structure through synthetic chemistry enables researchers to optimize pharmacological properties such as potency, selectivity, and safety profiles .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Fluorinated benzylamines are studied for their unique physicochemical and biochemical properties. Below is a comparative analysis of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine and its analogs:

Table 1: Key Structural and Molecular Properties

Physicochemical and Reactivity Differences

- Electron Effects : Fluorine at position 4 enhances electron withdrawal, stabilizing negative charges in intermediates. Methoxy groups (e.g., in 3-Methoxy-5-(trifluoromethyl)benzylamine) introduce electron-donating effects, altering reactivity in nucleophilic substitutions .

- Synthetic Utility : Compounds like 4-(Trifluoromethyl)benzylamine are widely used in coupling reactions (e.g., with benzoic acids to form amides) due to their accessible amine group . The methyl group in the target compound may hinder such reactions due to steric effects.

Biological Activity

4-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of trifluoromethyl and fluoro groups can significantly influence the compound's pharmacological properties, including its interaction with biological targets, metabolic stability, and overall efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C10H9F4N

- CAS Number : 1373921-00-6

This compound features a benzylamine backbone with a trifluoromethyl group at the 5-position and a fluoro group at the 4-position, which are known to enhance lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of this compound is primarily related to its potential as a pharmacophore in drug development. The fluorinated compounds often exhibit enhanced binding affinity to various receptors and enzymes due to their unique electronic properties.

The mechanism of action for compounds like this compound typically involves:

- Receptor Binding : The trifluoromethyl group can enhance binding interactions through hydrophobic effects and electron-withdrawing properties, which may stabilize interactions with target proteins.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes such as monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism.

Case Studies

- Inhibition of Monoamine Oxidase (MAO) :

- Antidepressant Activity :

- Anticancer Properties :

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-3-methyl-5-(trifluoromethyl)benzylamine, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via multi-step halogenation and amination. For example, fluorination of 3-methyl-5-(trifluoromethyl)benzyl precursors using fluorinating agents like Selectfluor® under anhydrous conditions, followed by reductive amination with sodium cyanoborohydride. Key intermediates (e.g., 4-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde) should be characterized via H/F NMR to confirm regioselectivity and GC-MS for purity assessment (>95%) .

Q. How can researchers purify and validate the structural integrity of this compound?

- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Structural validation requires H NMR (to confirm benzylamine proton integration), F NMR (for trifluoromethyl and fluorine signals), and FT-IR (amine N-H stretch ~3300 cm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H] at m/z 222.07 .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : The compound is corrosive and toxic (UN 3259). Use PPE (nitrile gloves, safety goggles), work in a fume hood, and store under nitrogen at 2–8°C. Spills require neutralization with 5% acetic acid. Acute toxicity assays (e.g., LD in rodents) should precede biological studies .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the benzyl position. Kinetic studies (via F NMR monitoring) show accelerated SN reactions with alkyl halides in DMF. Computational modeling (DFT, Gaussian 16) predicts a 30% increase in reaction rate compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported antimicrobial activity of fluorinated benzylamines?

- Methodological Answer : Discrepancies in MIC values against Candida albicans may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize testing per CLSI guidelines, include positive controls (e.g., fluconazole), and perform meta-analysis of structure-activity relationships (SAR) to isolate substituent effects .

Q. How can metabolic pathways of this compound be elucidated in vitro?

- Methodological Answer : Incubate with liver microsomes (human/rat) and NADPH cofactor. Analyze metabolites via LC-QTOF-MS. Predominant Phase I metabolism involves N-dealkylation (major metabolite: 4-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde). CYP3A4 inhibition assays (ketoconazole control) confirm enzyme involvement .

Q. What experimental designs assess the compound’s stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies: prepare solutions in buffers (pH 1–13) and store at 25°C/40°C/60°C. Sample aliquots at 0, 1, 2, 4 weeks for HPLC analysis (C18 column, acetonitrile/water). Degradation follows first-order kinetics; Arrhenius plots predict shelf-life .

Q. How can computational modeling predict the compound’s binding affinity to neurological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.